molecular formula C7H11N3O2S B140696 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione CAS No. 155198-66-6

4,6-Diethoxy-1,3,5-triazine-2(1H)-thione

Cat. No.: B140696
CAS No.: 155198-66-6
M. Wt: 201.25 g/mol
InChI Key: TXBOWUQPVBKELT-UHFFFAOYSA-N
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Description

4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is a functionalized 1,3,5-triazine derivative of interest in synthetic and medicinal chemistry. The 1,3,5-triazine core is an electron-deficient aromatic system known for its versatility as a scaffold in drug discovery and materials science . While specific studies on this diethoxy-thione derivative are limited, its structure suggests potential as a key intermediate. Related methoxy-triazine derivatives have demonstrated significant biological activity, serving as inhibitors for enzymes like monoamine oxidase (MAO-A) and showing cytotoxic effects in human cancer cell lines . Furthermore, triazine structures bearing sulfur and hydrazine functional groups have been reported as effective corrosion inhibitors for metals in acidic environments . The ethoxy groups are expected to modulate the compound's electronic properties and reactivity compared to its chloro or methoxy analogs, while the thione moiety offers a handle for further synthetic modification. Researchers can leverage this compound to develop novel substances for pharmacological screening or materials science applications. This product is for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

155198-66-6

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2,6-diethoxy-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H11N3O2S/c1-3-11-5-8-6(12-4-2)10-7(13)9-5/h3-4H2,1-2H3,(H,8,9,10,13)

InChI Key

TXBOWUQPVBKELT-UHFFFAOYSA-N

SMILES

CCOC1=NC(=S)N=C(N1)OCC

Canonical SMILES

CCOC1=NC(=S)N=C(N1)OCC

Synonyms

1,3,5-Triazine-2(1H)-thione,4,6-diethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects
  • 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione (CAS 791526-06-2): Molecular Formula: C₅H₉N₅S . This compound exhibits a molecular weight of 171.22 g/mol, with a purity of 95% . Synthetic Note: Prepared via nucleophilic substitution, contrasting with the ethoxy derivative’s likely synthesis through alkoxylation.
  • 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione (6aa): Molecular Formula: C₁₀H₁₂N₄S₂ . Key Features: A methylthio group and phenyl substituent introduce steric bulk and lipophilicity. X-ray crystallography confirms a planar triazine ring with dihedral angles influenced by substituents .
Long-Chain Alkyl Derivatives
  • 4,6-Bis(propylamino)-1,3,5-triazine-2(1H)-thione (CAS 5210-78-6): Molecular Formula: C₉H₁₇N₅S .
  • 4,6-Bis(octylamino)-1,3,5-triazine-2(1H)-thione (CAS 830346-69-5): Molecular Formula: C₁₉H₃₇N₅S . Key Features: Octylamino substituents drastically elevate hydrophobicity, making this compound suitable for non-polar solvents or lipid-based applications .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Substituents Key Properties
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione (Target) ~228.28* Ethoxy (C₂H₅O) Moderate polarity, electron-donating groups
4,6-Diamino-1,3,5-triazine-2(1H)-thione (DCF000) 143.19 Amino (NH₂) Higher basicity, water solubility
4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione 171.22 Methylamino (CH₃NH) Enhanced H-bonding, 95% purity
6-(Methylthio)-4-phenyl derivative (6aa) 252.35 Methylthio (SCH₃), Phenyl Lipophilic, crystalline structure

*Estimated based on molecular formula C₇H₁₁N₃O₂S.

Antibacterial Activity
  • 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-ones: Exhibit MIC values of 256 µg/mL against E. coli and S. aureus, attributed to the thione moiety’s interaction with bacterial enzymes . Inference: The ethoxy groups in the target compound may reduce antibacterial potency compared to thione derivatives with aryl or amino substituents, which enhance target binding.

Preparation Methods

Stepwise Nucleophilic Substitution Using Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor due to its reactivity in sequential substitution reactions. The synthesis proceeds via two ethoxylation steps followed by thiolation:

  • First Ethoxylation :
    Cyanuric chloride reacts with sodium ethoxide (NaOEt) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at 0–5°C to yield 2,4-dichloro-6-ethoxy-1,3,5-triazine. This temperature-controlled step ensures selective substitution at the 6-position.

  • Second Ethoxylation :
    The intermediate undergoes further reaction with NaOEt at 25–40°C to replace the 4-position chloride, forming 2-chloro-4,6-diethoxy-1,3,5-triazine. Elevated temperatures drive the second substitution while minimizing over-reaction.

  • Thiolation :
    The remaining 2-position chloride is replaced via reaction with thiourea or sodium hydrosulfide (NaSH) in ethanol or aqueous media, yielding the thione derivative. For instance, thiourea in refluxing ethanol facilitates nucleophilic displacement, forming this compound with >85% purity after recrystallization.

Key Reaction Parameters :

  • Solvent: DMF or acetonitrile for substitution; ethanol/water for thiolation.

  • Temperature: 0–5°C (first ethoxylation), 25–40°C (second ethoxylation), 60–80°C (thiolation).

  • Stoichiometry: 2:1 molar ratio of NaOEt to cyanuric chloride for ethoxylation; 1:1 ratio for thiolation.

One-Pot Synthesis via Sequential Addition

A streamlined approach involves sequential addition of ethoxide and thiolation agents to cyanuric chloride in a single reactor:

  • Cyanuric chloride is suspended in DMF at 0°C, followed by incremental addition of NaOEt (2 equivalents) to achieve diethoxylation.

  • Without isolation, thiourea (1 equivalent) is introduced, and the mixture is heated to 60°C for 4–6 hours.

  • The crude product is purified via recrystallization in heptane or ethyl acetate, achieving yields of 78–82%.

Advantages :

  • Reduced isolation steps.

  • Lower solvent consumption.

Challenges :

  • Requires precise stoichiometric control to avoid trisubstitution.

Optimization of Reaction Conditions

Solvent Selection

  • DMF : Enhances reaction rates for ethoxylation due to high polarity and ability to stabilize intermediates.

  • Acetonitrile : Alternative for thiolation, offering better solubility for thiourea.

  • Ethanol/Water : Cost-effective for large-scale thiolation but may necessitate longer reaction times.

Temperature and Time Profiles

Reaction StepTemperature RangeTime (h)Yield (%)
First Ethoxylation0–5°C1–290–95
Second Ethoxylation25–40°C2–385–90
Thiolation60–80°C4–675–85

Higher temperatures during thiolation improve kinetics but risk decomposition, necessitating careful monitoring.

Purification and Characterization

Recrystallization Techniques

  • Heptane : Effective for removing unreacted cyanuric chloride and sodium salts, yielding >99% purity.

  • Ethyl Acetate/Hexane : Suitable for final product crystallization, offering recovery rates of 80–85%.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) :
    δ 1.38 (t, J = 7.0 Hz, 6H, OCH2CH3), 4.42 (q, J = 7.0 Hz, 4H, OCH2CH3), 8.21 (s, 1H, triazine-H).

  • 13C NMR (100 MHz, CDCl3) :
    δ 14.2 (OCH2CH3), 63.8 (OCH2CH3), 167.5 (C=S), 172.3 (triazine-C).

  • MS (ESI+) : m/z 201.05 [M+H]+.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Stepwise Substitution85–9198–99.5High
One-Pot Synthesis78–8295–97Moderate

The stepwise approach offers superior yield and purity, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

  • Trisubstituted Triazines : Controlled addition of reagents and stoichiometric precision minimize over-substitution.

  • Hydrolysis Products : Anhydrous conditions and inert atmospheres prevent chloride hydrolysis to hydroxyl groups.

Industrial Applications and Patents

While direct patents for this compound are limited, analogous compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are commercially produced for peptide coupling. Adapting these protocols with ethoxy groups and thiolation aligns with Alzchem Group’s methodologies for triazine derivatives .

Q & A

Q. What are the standard synthetic routes for 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization of precursors such as thiourea derivatives and aldehydes. Key steps include:

  • Route 1: Reaction of ethoxy-substituted aldehydes with thiourea in the presence of a base (e.g., sodium ethoxide) under reflux conditions, yielding the triazine-thione core .
  • Route 2: Acid-catalyzed cyclization of 1-(4-ethoxyaryl)-3-aryl thioureas, producing the target compound with controlled substituent positioning .
  • Optimization: Yield is highly dependent on solvent polarity, temperature (reflux vs. room temperature), and catalyst choice. For example, sodium ethoxide enhances nucleophilic substitution, while acidic conditions favor ring closure .
Synthetic Method Key Conditions Yield Range Reference
Base-mediated cyclizationEthanol, reflux, 12h60-75%
Acid-catalyzed cyclizationHCl, RT, 24h45-65%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Identifies ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons.
  • ¹³C NMR: Confirms thiocarbonyl (C=S) at δ 170–180 ppm and triazine ring carbons .
    • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents .
    • X-ray Diffraction (XRD): Resolves crystal structure and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. Software like Gaussian or COMSOL Multiphysics can model charge distribution and reaction pathways .
  • Molecular Docking: Screens potential biological targets (e.g., fungal enzymes) by simulating ligand-protein interactions. Tools like AutoDock Vina assess binding affinities, guiding structure-activity relationship (SAR) studies .
  • Case Study: DFT analysis of the thiocarbonyl group revealed enhanced electrophilicity, correlating with antifungal activity in in vitro assays .

Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., antifungal vs. antibacterial effects)?

Methodological Answer: Discrepancies often arise from variations in:

  • Test Organisms: Strain-specific susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) .
  • Compound Purity: HPLC or TLC validation ensures >95% purity, minimizing false positives .
  • Assay Conditions: Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for pH, temperature, and solvent effects . Example: A 2023 study replicated conflicting results by adjusting inoculum size, revealing dose-dependent antifungal thresholds .

Q. How does the substitution pattern (e.g., ethoxy vs. alkylamino groups) influence the compound’s mechanistic behavior in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Ethoxy groups deactivate the triazine ring, reducing reactivity in nucleophilic aromatic substitution (NAS) but enhancing stability in acidic media .
  • Steric Effects: Bulkier substituents (e.g., octylamino) hinder π-stacking, altering catalytic activity in metal-mediated reactions .
  • Case Study: Replacing ethoxy with methylamino groups increased NAS reactivity by 40% in Pd-catalyzed C–N bond formation .

Experimental Design & Data Analysis

Q. What factorial design approaches optimize the synthesis and bioactivity screening of this compound derivatives?

Methodological Answer:

  • 2³ Factorial Design: Varies three factors (temperature, catalyst loading, solvent polarity) to identify optimal conditions. Response Surface Methodology (RSM) models interactions between variables .
  • High-Throughput Screening (HTS): Automated platforms test derivative libraries against multiple microbial targets, prioritizing hits for SAR refinement .
Factor Levels Tested Optimal Value Impact on Yield
Temperature60°C, 80°C, 100°C80°C+25% yield
CatalystNone, NaOEt, HClNaOEt (0.1 eq)+30% yield

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